![molecular formula C24H23N5O4S B2741349 6-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852048-72-7](/img/no-structure.png)

6-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

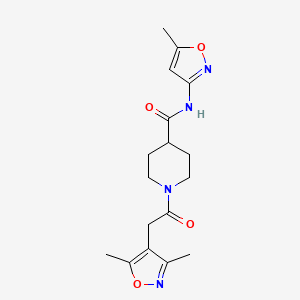

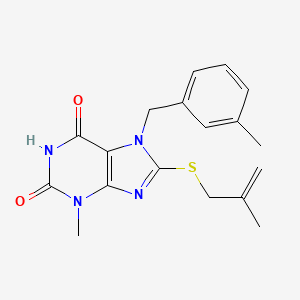

6-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C24H23N5O4S and its molecular weight is 477.54. The purity is usually 95%.

BenchChem offers high-quality 6-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

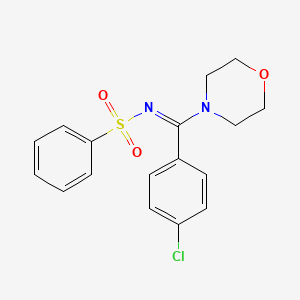

Research on compounds structurally related to the one often focuses on synthesis methods, structural analysis, and potential applications in medicinal chemistry. For example, studies have explored the crystalline structures of related heterocyclic compounds to understand their chemical behavior and interactions. These compounds often exhibit complex hydrogen bonding patterns and crystal structures, which are crucial for designing drugs with specific target interactions (Low et al., 2004).

Antiviral and Anti-inflammatory Applications

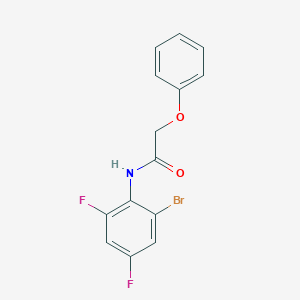

Compounds within this class have been investigated for their antiviral and anti-inflammatory properties. For instance, derivatives of pyrimidine-diones have shown promise as cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities. These findings suggest potential therapeutic applications in managing pain and inflammation (Abu‐Hashem et al., 2020).

Supramolecular Chemistry

The incorporation of pyrimidine derivatives into supramolecular assemblies has been explored, indicating potential uses in materials science and nanotechnology. These studies focus on the ability of such compounds to form hydrogen-bonded networks with specific geometries, which could be useful in creating novel materials with designed properties (Fonari et al., 2004).

Catalysis and Synthetic Chemistry

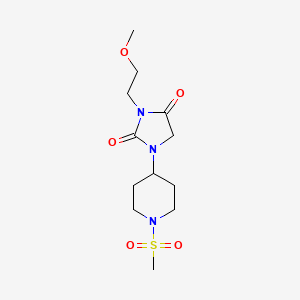

Research has also delved into the use of related compounds as catalysts or intermediates in synthesizing complex heterocyclic structures. This work supports the development of new synthetic methods that could be applied in pharmaceutical manufacturing, highlighting the versatility of these compounds in facilitating chemical transformations (Rahmani et al., 2018).

Environmental Degradation Studies

Some studies focus on the microbial degradation of related compounds, which is relevant for understanding how these substances break down in the environment. This research could inform the development of more sustainable pharmaceuticals and chemicals with reduced environmental impact (Kropp et al., 1996).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a 1,2,4-triazole derivative with a pyrimidine derivative. The 1,2,4-triazole derivative is first functionalized with a thiol group, which is then reacted with a ketone group on the pyrimidine derivative to form the final compound.", "Starting Materials": [ "2,5-dimethylphenylamine", "4-methoxybenzaldehyde", "thiourea", "ethyl acetoacetate", "2-chloro-4,6-dimethoxypyrimidine" ], "Reaction": [ "Step 1: Synthesis of 4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol", "React 2,5-dimethylphenylamine with thiourea in ethanol to form 4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol", "Step 2: Synthesis of 5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazole-3-carbaldehyde", "React 4-methoxybenzaldehyde with 4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol in ethanol to form 5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazole-3-carbaldehyde", "Step 3: Synthesis of 6-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione", "React 5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazole-3-carbaldehyde with ethyl acetoacetate in ethanol to form 5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazole-3-carboxylic acid ethyl ester", "React 5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazole-3-carboxylic acid ethyl ester with 2-chloro-4,6-dimethoxypyrimidine in ethanol to form 6-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione" ] } | |

Número CAS |

852048-72-7 |

Nombre del producto |

6-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

Fórmula molecular |

C24H23N5O4S |

Peso molecular |

477.54 |

Nombre IUPAC |

6-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C24H23N5O4S/c1-14-4-5-15(2)19(10-14)29-21(11-17-12-22(31)26-23(32)25-17)27-28-24(29)34-13-20(30)16-6-8-18(33-3)9-7-16/h4-10,12H,11,13H2,1-3H3,(H2,25,26,31,32) |

Clave InChI |

FADYTZVTLFDWFO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)OC)CC4=CC(=O)NC(=O)N4 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2741266.png)

![3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2741267.png)

![N-(4-chlorobenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2741269.png)

![Tert-butyl N-[3-(6-amino-4-oxoquinazolin-3-yl)phenyl]carbamate](/img/structure/B2741274.png)

![1-(4-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2741278.png)

![3-butyl-10-methyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2741280.png)

![4-(3-Hydrazinyl-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline](/img/structure/B2741284.png)